molecular formula C21H20FN3OS B2490320 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide CAS No. 393824-16-3

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Cat. No.: B2490320
CAS No.: 393824-16-3
M. Wt: 381.47
InChI Key: ZCJDMJZSMFTBJV-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a complex organic compound that belongs to the class of pyrrolo[1,2-a]pyrazine derivatives

Scientific Research Applications

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has several applications in scientific research:

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step reactions starting from commercially available precursorsReaction conditions may vary, but common methods include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds include other pyrrolo[1,2-a]pyrazine derivatives, such as:

These compounds share structural similarities but may differ in their biological activities and applications, highlighting the uniqueness of 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3OS/c1-26-18-10-8-17(9-11-18)23-21(27)25-14-13-24-12-2-3-19(24)20(25)15-4-6-16(22)7-5-15/h2-12,20H,13-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJDMJZSMFTBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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